molecular formula C22H22N8O5 B2728563 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone oxalate CAS No. 1351647-17-0

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone oxalate

Cat. No.: B2728563
CAS No.: 1351647-17-0
M. Wt: 478.469
InChI Key: PNECALWGLSQKLA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzimidazole, piperazine, tetrazole, and a ketone group. Benzimidazole derivatives are known to exhibit a wide range of biological activities . Piperazine is a common moiety in pharmaceutical drugs with various therapeutic properties. Tetrazole is a class of heterocyclic compounds that are known to exhibit various biological activities. The presence of a ketone group could also contribute to the reactivity and potential biological activity of the compound.


Synthesis Analysis

While the exact synthesis of this compound is not available, benzimidazole derivatives are often synthesized starting from o-phenylenediamine . Piperazine could potentially be introduced through a substitution reaction .

Scientific Research Applications

Synthesis and Biological Activity

The chemical compound has been explored primarily for its potential biological activities, synthesized through various chemical reactions, and tested for specific applications. For instance, derivatives similar to the compound, featuring the benzimidazole and piperazine structures, have been synthesized and evaluated for their anti-inflammatory properties. These derivatives have shown significant potency in in-vivo models, such as the Carrageenan-induced rat paw edema model, indicating potential as anti-inflammatory agents (Patel, Karkhanis, & Patel, 2019).

Antimicrobial Potential

Additionally, the compound's structural analogs have been identified as new chemotypes with antimicrobial properties. For example, the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been found to exhibit potential anti-mycobacterial activity against Mycobacterium tuberculosis, with certain derivatives showing low cytotoxicity and significant therapeutic indexes (Pancholia et al., 2016).

Antifungal, Antibacterial, and Cytotoxic Activities

Further research into azole-containing piperazine derivatives has revealed moderate to significant antibacterial and antifungal activities in vitro, with some compounds showing comparable activities to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010). This indicates a broad spectrum of antimicrobial efficacy that could be leveraged in developing new therapeutic agents.

Analgesic and Anti-inflammatory Applications

The synthesis of new Mannich bases of arylpyridazinones has also been undertaken to explore their analgesic and anti-inflammatory activities. Among these, certain derivatives have shown promising analgesic activity compared to acetylsalicyclic acid and comparable anti-inflammatory activity to indometacin, without exhibiting gastric ulcerogenic effects (Gökçe et al., 2005).

Anticancer Activity

In the realm of anticancer research, novel N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides have been synthesized and shown significant in vitro anticancer activity against various human cancer cell lines. Some compounds have demonstrated high activity levels against specific cell lines, underscoring the potential for these derivatives in cancer therapy (Boddu et al., 2018).

Properties

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8O.C2H2O4/c29-20(15-4-3-5-16(12-15)28-14-21-24-25-28)27-10-8-26(9-11-27)13-19-22-17-6-1-2-7-18(17)23-19;3-1(4)2(5)6/h1-7,12,14H,8-11,13H2,(H,22,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNECALWGLSQKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC(=CC=C4)N5C=NN=N5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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